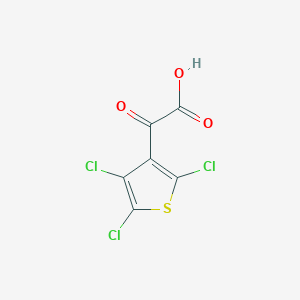amine](/img/structure/B15309917.png)
[(2-Ethylphenyl)methyl](methyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Ethylphenyl)methylamine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethyl group attached to the benzene ring and a methyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylphenyl)methylamine can be achieved through several methods. One common approach involves the alkylation of aniline derivatives. For instance, the reaction of 2-ethylbenzyl chloride with methylamine under basic conditions can yield (2-Ethylphenyl)methylamine. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of (2-Ethylphenyl)methylamine may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production rate and purity of the compound.
化学反応の分析
Types of Reactions
(2-Ethylphenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while substitution reactions can produce a variety of alkylated or acylated derivatives.
科学的研究の応用
(2-Ethylphenyl)methylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of amine metabolism and enzyme interactions.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism by which (2-Ethylphenyl)methylamine exerts its effects involves interactions with various molecular targets. The amine group can form hydrogen bonds and participate in nucleophilic attacks, influencing biochemical pathways and enzyme activities. The specific pathways involved depend on the context of its application, such as drug development or industrial processes.
類似化合物との比較
(2-Ethylphenyl)methylamine can be compared with other similar compounds, such as:
Phenethylamine: A simpler amine with a phenyl group attached to an ethylamine chain.
Benzylamine: An amine with a benzyl group attached to the nitrogen atom.
N-Methylbenzylamine: Similar to (2-Ethylphenyl)methylamine but without the ethyl group on the benzene ring.
The uniqueness of (2-Ethylphenyl)methylamine lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.
特性
分子式 |
C10H15N |
|---|---|
分子量 |
149.23 g/mol |
IUPAC名 |
1-(2-ethylphenyl)-N-methylmethanamine |
InChI |
InChI=1S/C10H15N/c1-3-9-6-4-5-7-10(9)8-11-2/h4-7,11H,3,8H2,1-2H3 |
InChIキー |
BOQYKQZXQCRAGN-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC=C1CNC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


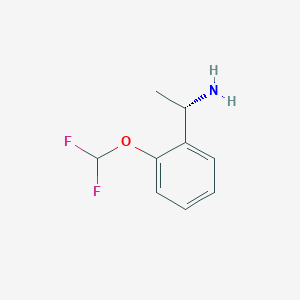

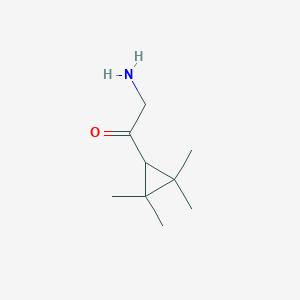


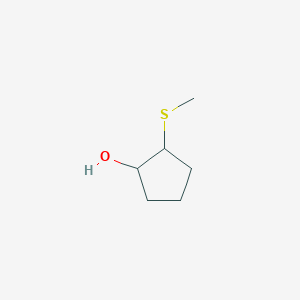
![1',3'-Dihydrospiro[cyclohexane-1,2'-inden]-3'-one](/img/structure/B15309871.png)
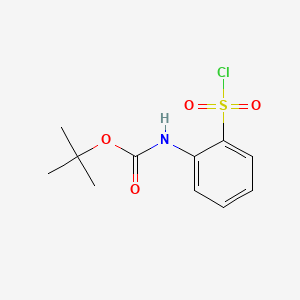
![Tert-butyl2-methyl-8-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B15309884.png)

